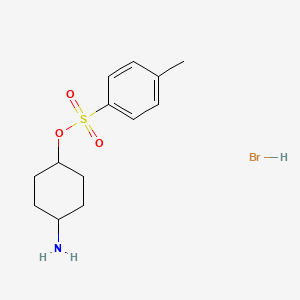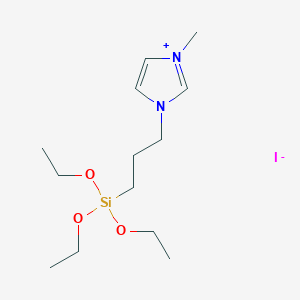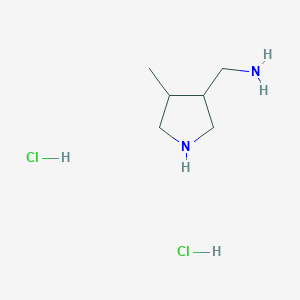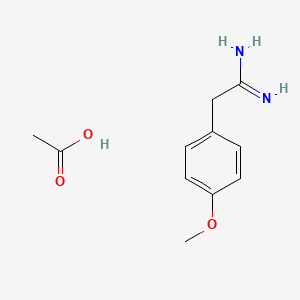
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide (TACHS) is an organic compound that has been used in scientific research for decades. It is a versatile compound that has a wide range of applications in organic synthesis and biochemistry. TACHS is a popular reagent in laboratory experiments due to its high reactivity and low cost. It has been used in many different fields, from drug discovery to environmental research.
Scientific Research Applications
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of scientific research applications. It has been used in organic synthesis to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in biochemistry, as it can be used to modify proteins and other molecules. trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has also been used in environmental research, as it can be used to detect trace amounts of pollutants in water.
Mechanism of Action
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, meaning it can react with electrophiles. This makes it useful for organic synthesis, as it can be used to synthesize a variety of compounds. It can also be used to modify proteins and other molecules.
Biochemical and Physiological Effects
trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of environmental pollutants on human health. It has also been used to study the effects of various hormones on the body.
Advantages and Limitations for Lab Experiments
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is highly reactive. It is also relatively easy to synthesize, and it can be used to modify a variety of molecules. However, it is also important to note that trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide is a strong nucleophile, and it can react with other molecules in the reaction mixture, which can lead to unwanted side reactions.
Future Directions
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide has a wide range of potential applications in the future. It could be used in drug discovery, as it can be used to synthesize a variety of compounds. It could also be used to study the effects of environmental pollutants on human health. It could also be used to study the effects of hormones on the body, as well as to study the effects of various drugs on the body. Additionally, it could be used to modify proteins and other molecules, which could lead to a better understanding of how these molecules function. Finally, it could be used to create novel compounds for use in a variety of applications, including pharmaceuticals, agrochemicals, and environmental research.
Synthesis Methods
Trans-4-Aminocyclohexyl p-tolunesulphonate hydrobromide can be synthesized from p-toluenesulfonic acid and cyclohexylamine. The reaction is carried out in the presence of a strong base, such as potassium hydroxide. The reaction produces a salt, which is then hydrolyzed to form the desired product. The process is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
(4-aminocyclohexyl) 4-methylbenzenesulfonate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.BrH/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12;/h2-3,8-9,11-12H,4-7,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIKRGMVRGNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Aminocyclohexyl p-tolunesulphonate HBr | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)











